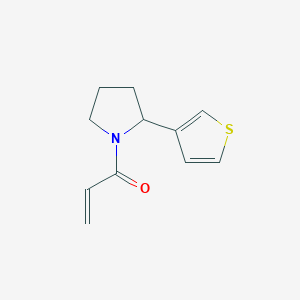

1-(2-Thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

1-(2-thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-2-11(13)12-6-3-4-10(12)9-5-7-14-8-9/h2,5,7-8,10H,1,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWDVCRXKFMMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC1C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Enone Formation: The final step involves the formation of the enone moiety through an aldol condensation reaction between the thiophene-substituted pyrrolidine and an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.

Reduction: The enone can be reduced to the corresponding alcohol or alkane.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or alkanes.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(2-Thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly for its potential to interact with biological targets.

Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with various molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modulation of signaling pathways. The thiophene ring can enhance the compound’s ability to interact with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Key Substituent Effects

- Thiophene vs. Phenyl Groups: Thiophene-containing chalcones (e.g., (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one ) exhibit enhanced electron density due to sulfur’s conjugation, lowering LUMO levels compared to phenyl analogs. This increases electrophilicity, impacting reactivity in nucleophilic additions .

Quantum Chemical Descriptors

- HOMO-LUMO Gaps :

Substituents significantly modulate electronic properties. For example:- (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one: HOMO = -8.723 eV, LUMO = -5.386 eV .

- (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: HOMO-LUMO gap = 4.959 eV .

The thiophene-pyrrolidine moiety in the target compound is expected to further reduce the HOMO-LUMO gap due to electron donation from sulfur and nitrogen, enhancing charge transfer efficiency.

Mechanical and Elastic Properties

Molecular dynamics simulations of prop-2-en-1-one derivatives (e.g., (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one) reveal the following trends :

- Elastic Constants : Increase with molecular weight due to stronger van der Waals interactions.

- Young’s Modulus : Ranges from 2.5–4.5 GPa for halogenated derivatives.

The target compound’s pyrrolidine-thiophene structure may reduce rigidity compared to fully aromatic systems, lowering elastic constants. However, hydrogen bonding via the pyrrolidine NH could offset this by enhancing crystal packing .

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing: Thiophene-containing chalcones often form dimers via weak C–H···O interactions (e.g., (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one forms chains along the a-axis ). Pyrrolidine Influence: The flexible pyrrolidine ring may disrupt planar stacking, leading to less dense crystal structures compared to rigid analogs like (2E)-1-(3-bromothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-en-1-one .

Data Tables

Table 1: Comparison of Quantum Chemical Descriptors

Table 2: Mechanical Properties of Prop-2-en-1-one Derivatives

Biological Activity

1-(2-Thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one, also known by its CAS number 1178943-98-0, is a synthetic compound that features a unique combination of a thiophene ring and a pyrrolidine moiety. This structural configuration suggests potential for diverse biological activities, making it an interesting subject of study in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of 207.29 g/mol. The compound's structure includes a ketone functional group, which is significant for its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1178943-98-0 |

| Molecular Formula | |

| Molecular Weight | 207.29 g/mol |

Biological Activities

Research indicates that compounds containing thiophene and pyrrolidine structures often exhibit various pharmacological properties. The biological activity of this compound has been explored in several studies, revealing its potential effectiveness in the following areas:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Its structural components could interact with microbial enzymes or receptors, inhibiting growth or modulating metabolic pathways critical for microbial survival.

Neuropharmacological Effects

Compounds similar to this compound have been investigated for their neuropharmacological effects, including antidepressant and anxiolytic activities. The presence of the pyrrolidine ring is particularly noteworthy as it is often associated with psychoactive properties .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological receptors or enzymes, potentially leading to modulation of neurotransmitter levels or inhibition of microbial resistance mechanisms .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Antidepressant Activity : A study on thiophene-based derivatives indicated that modifications in the pyrrolidine moiety could enhance serotonin modulation, suggesting potential antidepressant effects.

- Antimicrobial Efficacy : Research has shown that structurally related compounds exhibit significant antibacterial activity against various pathogens, indicating that this compound may share similar properties.

Q & A

Q. What strategies improve yield in scale-up synthesis?

- Methodology :

- Flow Chemistry : Use continuous-flow reactors to maintain consistent temperature/residence time.

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.